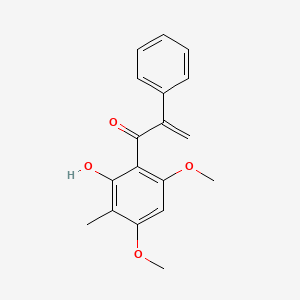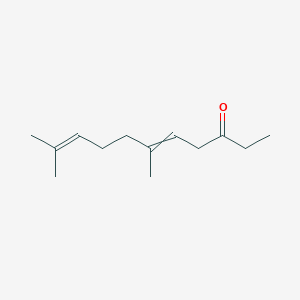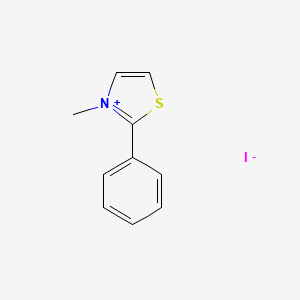
3-Methyl-2-phenyl-1,3-thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 3-Methyl-2-phenyl-1,3-thiazol-3-ium iodide typically involves the cyclization and condensation of haloketones with thioamide . One common method is the reaction of α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyl-2-phenyl-1,3-thiazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions: Reagents such as P2S5, Lawesson’s reagent, and various oxidizing and reducing agents are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2-phenyl-1,3-thiazol-3-ium iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium iodide involves the interaction of the thiazole ring with various molecular targets and pathways. The aromaticity of the thiazole ring allows it to participate in various biochemical reactions, including the activation or inhibition of enzymes and receptors . The compound’s effects are mediated through its interaction with specific molecular targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
3-Methyl-2-phenyl-1,3-thiazol-3-ium iodide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer drug with a thiazole ring.
These compounds share the thiazole ring structure but differ in their specific biological activities and therapeutic applications. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Properties
CAS No. |
61372-55-2 |
|---|---|
Molecular Formula |
C10H10INS |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H10NS.HI/c1-11-7-8-12-10(11)9-5-3-2-4-6-9;/h2-8H,1H3;1H/q+1;/p-1 |
InChI Key |
YIEZYTKCNACBAH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


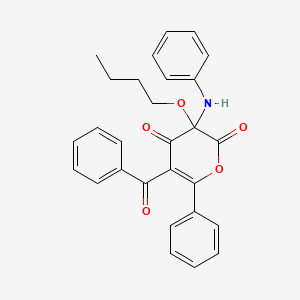
![N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide](/img/structure/B14567445.png)
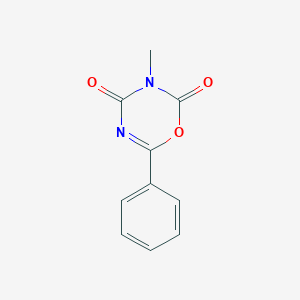
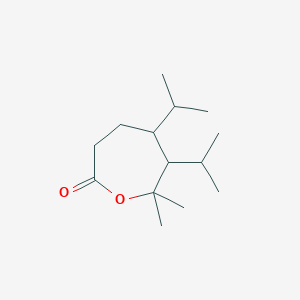
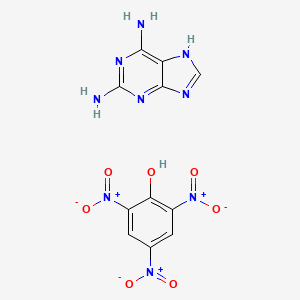
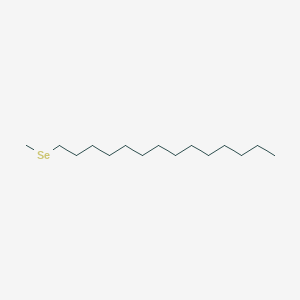
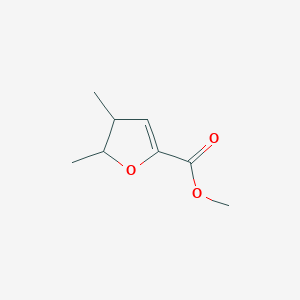
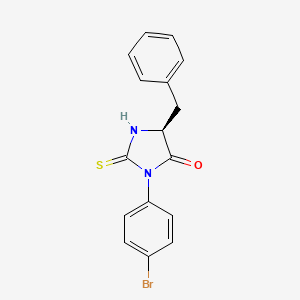
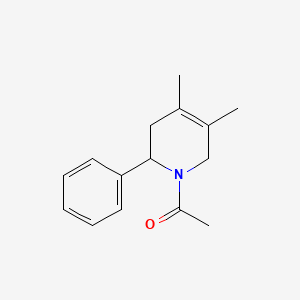
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)
